molecular formula C25H21ClFN3O B11354086 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one

Cat. No.: B11354086
M. Wt: 433.9 g/mol
InChI Key: ISMMSHNMHZJTAO-UHFFFAOYSA-N
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Description

4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole and pyrrolidinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE is unique due to its combination of benzodiazole and pyrrolidinone structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H21ClFN3O

Molecular Weight

433.9 g/mol

IUPAC Name

4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C25H21ClFN3O/c26-21-6-2-1-5-18(21)16-30-23-8-4-3-7-22(23)28-25(30)19-13-24(31)29(15-19)14-17-9-11-20(27)12-10-17/h1-12,19H,13-16H2

InChI Key

ISMMSHNMHZJTAO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl

Origin of Product

United States

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